4-(Difluoromethyl)-2,5-difluorophenol
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Overview
Description
4-(Difluoromethyl)-2,5-difluorophenol is an organic compound characterized by the presence of difluoromethyl and difluorophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,5-difluorophenol typically involves difluoromethylation reactions. One common method is the reaction of phenol derivatives with difluorocarbene reagents under controlled conditions. The reaction conditions often include the use of catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of non-ozone depleting difluorocarbene reagents has become increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2,5-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2,5-difluorophenol has diverse applications in scientific research:
Biology: The compound’s unique properties make it valuable in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,5-difluorophenol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,5-Difluorophenol: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness: 4-(Difluoromethyl)-2,5-difluorophenol is unique due to the presence of both difluoromethyl and difluorophenol groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-(difluoromethyl)-2,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-6(12)5(9)1-3(4)7(10)11/h1-2,7,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRCUYKEVFEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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